

In-Depth Technical Guide: NMR Characterization of Tributylethylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Phosphonium, tributylethyl-, bromide*

CAS No.: 7392-50-9

Cat. No.: B1591787

[Get Quote](#)

Executive Summary

Tributylethylphosphonium bromide (often abbreviated as

or TEBP-Br) is a quaternary phosphonium salt widely used as a phase transfer catalyst and a precursor for phosphonium-based ionic liquids. Accurate NMR characterization is critical for verifying the quaternization of the precursor phosphine and quantifying purity.

- Primary

Chemical Shift:

34.6 ppm (singlet) in

.

- Key Impurities: Tributylphosphine oxide (48 ppm) and unreacted Tributylphosphine (-32 ppm).

- Detection Window: +30 to +40 ppm (Quaternary Phosphonium region).

Chemical Identity & Structural Context

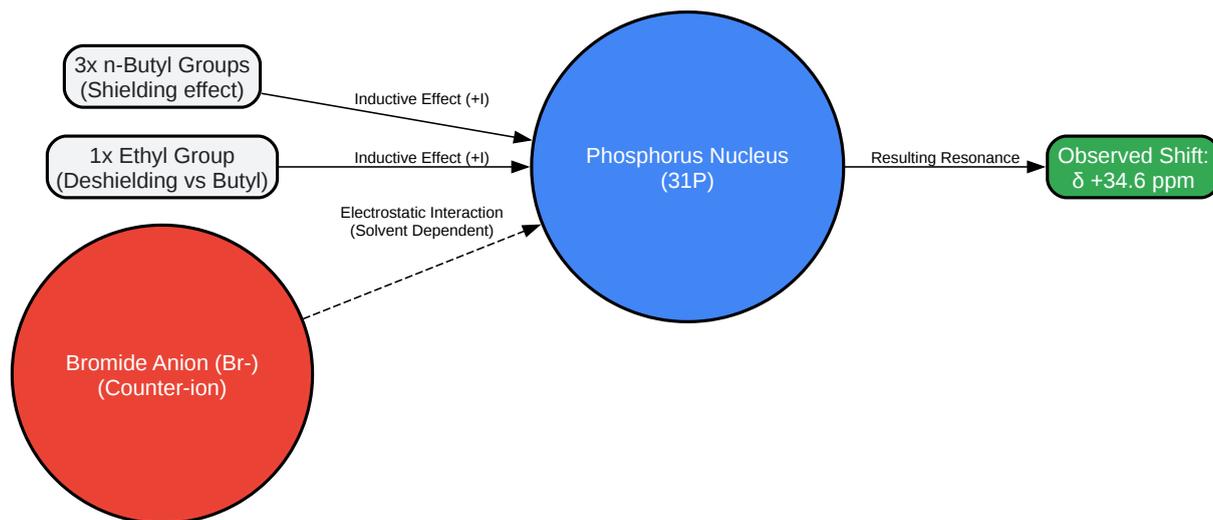
The chemical environment of the phosphorus atom in

is defined by four alkyl substituents: three butyl chains and one ethyl chain. The positive charge on the phosphorus deshields the nucleus, shifting the resonance downfield relative to the neutral phosphine.

Property	Detail
IUPAC Name	Tributyl(ethyl)phosphonium bromide
Formula	
CAS Number	7392-50-9
Molecular Weight	311.28 g/mol
Precursor	Tributylphosphine () + Ethyl Bromide ()

Structural Diagram & NMR Assignment

The following diagram illustrates the connectivity and the specific NMR assignment logic.



[Click to download full resolution via product page](#)

Figure 1: Structural contributions to the
Chemical Shift of Tributylethylphosphonium Bromide.

Experimental Characterization Data

NMR Spectral Data

The phosphorus nucleus in this salt is chemically equivalent (only one P environment), resulting in a sharp singlet under proton decoupling.

Parameter	Value	Solvent	Multiplicity	Notes
Chemical Shift ()	34.6 ppm		Singlet (s)	Referenced to 85% (ppm)
Chemical Shift ()	34.9 ppm		Singlet (s)	Slight solvent-induced shift due to ion pairing
Integration	1.00	N/A	-	Quantitative if relaxation delay () >

Note on Solvent Effects: In non-polar solvents like

, the cation and anion exist as tight ion pairs. In polar protic solvents like

, the ions are fully solvated/dissociated, causing a minor downfield shift (

0.3 ppm).

Coupling Constants (Scalar)

While

is usually acquired decoupled (

), coupled spectra reveal specific splitting patterns due to

interactions.

- (Geminal):

15.4 Hz (Coupling to

-methylene protons).

- (Direct):
47–49 Hz (Visible in
NMR).

Impurity Profiling

Purity analysis is the primary application of

NMR for this compound. Common degradation products or unreacted starting materials have distinct shifts.

Compound	Chemical Shift ()	Origin
Tributylethylphosphonium Bromide	+34.6 ppm	Target Product
Tributylphosphine Oxide ()	+48.0 – +50.0 ppm	Oxidation byproduct
Tributylphosphine ()	-32.0 – -32.5 ppm	Unreacted precursor
Inorganic Phosphate ()	-0 – +3 ppm	Hydrolysis (rare in bromide salts)

Experimental Protocol (SOP)

Sample Preparation[2]

- Mass: Weigh 20–30 mg of the phosphonium salt.
- Solvent: Dissolve in 0.6 mL of
(Chloroform-d).
 - Why

? It is the standard for organic synthesis and provides a sharp lock signal.

- Alternative: Use

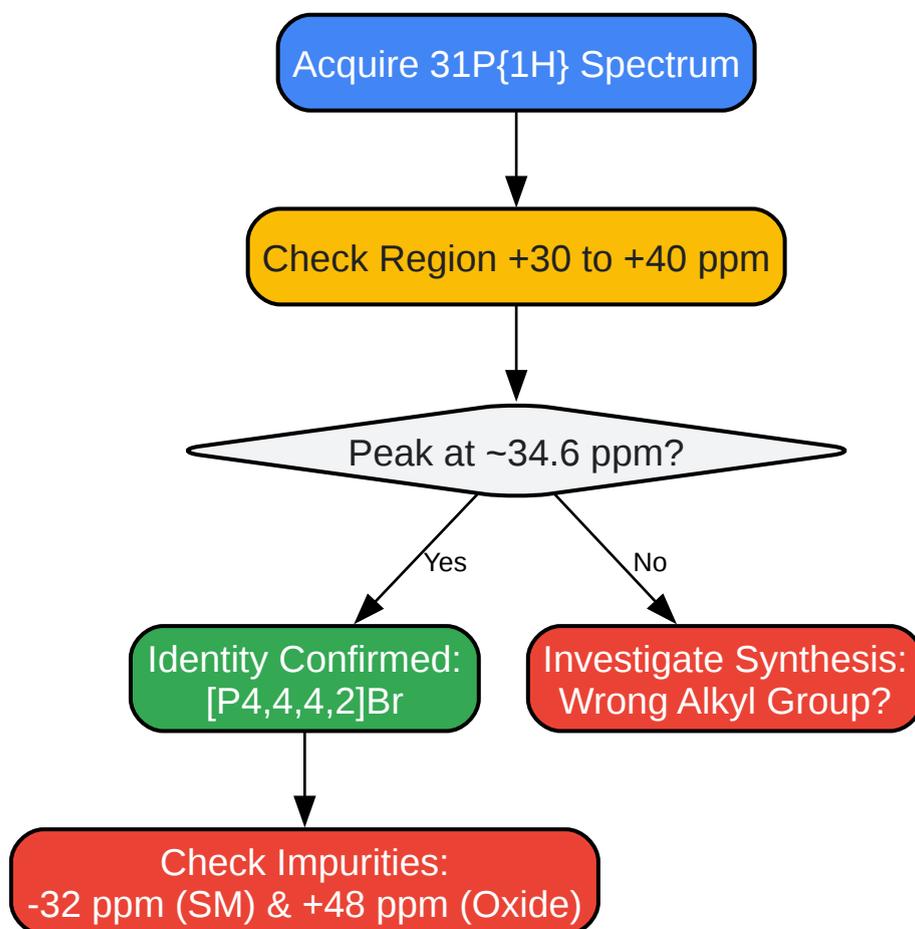
if the salt is part of a biological study, but expect the +0.3 ppm shift.

- Tube: Transfer to a clean, dry 5 mm NMR tube.
- Standard (Optional): For external referencing, use a capillary containing 85% (set to 0 ppm). Most modern spectrometers are pre-calibrated (ratio) based on the deuterium lock, making internal standards unnecessary for routine ID.

Acquisition Parameters (Bruker/Varian Standard)

- Pulse Sequence: zpgpg30 (Bruker) or equivalent (Power-gated decoupling).
- Decoupling: Inverse Gated or Standard Waltz-16 decoupling (to remove P-H splitting).
- Spectral Width: -100 to +100 ppm (Sufficient to catch precursor and oxide).
- Relaxation Delay ():
 - Qualitative: 2 seconds.
 - Quantitative (qNMR): >10 seconds (Phosphorus relaxation times can be long; ensure full magnetization recovery).
- Scans: 16–64 scans (High sensitivity of usually yields good S/N quickly).

Analysis Workflow



[Click to download full resolution via product page](#)

Figure 2: Quality Control Decision Tree for Tributylethylphosphonium Bromide.

References

- Tuning Transport Properties of Phosphonium Ionic Liquids.
 - Source: Royal Society of Chemistry (RSC), Physical Chemistry Chemical Physics / Dalton Trans.
 - Data: Explicit characteriz
 - URL:[[Link](#)]
- Ionic Liquids as Solvents for PPTA Oligomers.
 - Source: KU Leuven / Semantic Scholar.
 - Data: NMR data for tributylethylphosphonium salts in .

- URL:[[Link](#)]
- Reaction of Phosphines with Alkyl Halides (General Reference).
 - Source: Science and Fun (Steffen's Chemistry Pages) - General chemical shift ranges for phosphonium salts.
 - URL:[[Link](#)]
- To cite this document: BenchChem. [In-Depth Technical Guide: NMR Characterization of Tributylethylphosphonium Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591787#31p-nmr-chemical-shift-of-tributylethylphosphonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com